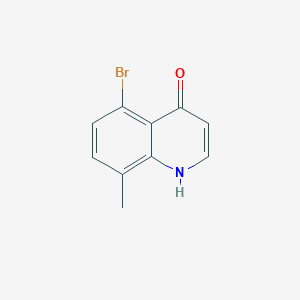

1-Acetylindazole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

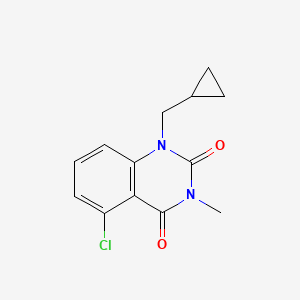

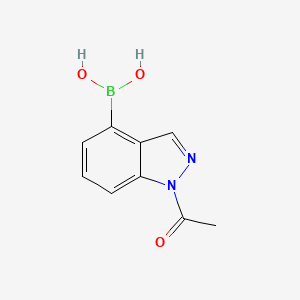

1-Acetylindazole-4-boronic acid is a chemical compound with the molecular formula C9H9BN2O3 and a molecular weight of 203.99 . It is commonly used in laboratory settings .

Chemical Reactions Analysis

Boronic acids, including 1-Acetylindazole-4-boronic acid, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases . This property has led to their use in various sensing applications .

Scientific Research Applications

Boronic Acids in Enzyme Inhibition

- Boronic acids, including 1-Acetylindazole-4-boronic acid derivatives, are crucial in the development of enzyme inhibitors. These compounds have been explored for their potential as β-lactamase inhibitors, offering promising avenues in combating bacterial resistance (Caselli et al., 2015).

Molecular Structure Analysis

- Studies focusing on the molecular structure and resonance states of similar boronic acid compounds, such as 4-Methyl-1H-Indazole-5-Boronic Acid, provide insights into their behavior under different conditions. This is crucial for understanding their interactions and stability in various environments (Dikmen, 2018).

Biomolecular Interactions

- The affinity of boronic acids to cis-diol-containing biomolecules is significant in numerous applications like sensing, drug delivery, and material development. Understanding these interactions is essential for their effective application in various scientific fields (Lü et al., 2013).

Sensing Applications

- Boronic acids play a pivotal role in sensing applications due to their interactions with diols and Lewis bases. They are utilized in biological labeling, protein manipulation, and the development of therapeutic agents (Lacina et al., 2014).

Fluorescent Chemosensors

- These compounds are integral in developing fluorescent sensors for probing carbohydrates and bioactive substances, demonstrating the versatility of boronic acids in chemical sensing and diagnostics (Huang et al., 2012).

Biomedical Applications

- In biomedical research, boronic acid-containing polymers have shown potential in treating various diseases and in the development of new biomaterials. Their unique reactivity and responsive nature make them valuable in medical applications (Cambre & Sumerlin, 2011).

Chemical Synthesis and Catalysis

- Boronic acids, including derivatives of 1-Acetylindazole-4-boronic acid, are used as catalysts in chemical synthesis, such as the Suzuki-type cross-coupling reaction, highlighting their importance in organic chemistry (Collot et al., 1999).

Future Directions

The use of boronic acids, including 1-Acetylindazole-4-boronic acid, in various fields of research is increasing . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research will likely continue to explore these and other applications of boronic acids .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 1-Acetylindazole-4-boronic acid is likely related to its boronic acid component. In the Suzuki–Miyaura coupling process, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This reaction is part of the transmetalation process, which is key to the formation of new carbon–carbon bonds .

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura coupling reaction, which is a crucial process in organic synthesis .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of any compound are influenced by its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Action Environment

The action, efficacy, and stability of 1-Acetylindazole-4-boronic acid can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . Therefore, the stability of 1-Acetylindazole-4-boronic acid might be affected by exposure to air. Additionally, the compound’s storage temperature can also impact its stability .

properties

IUPAC Name |

(1-acetylindazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQIXQCAEUGQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylindazole-4-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

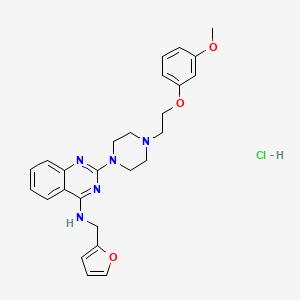

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

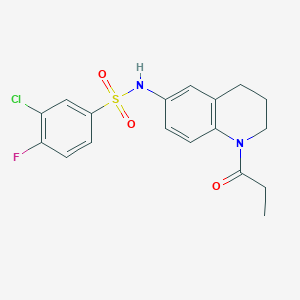

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

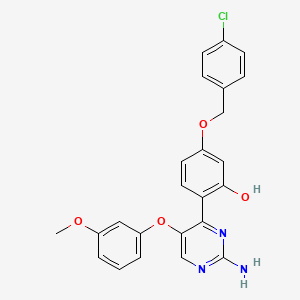

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)